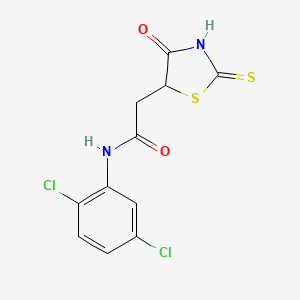

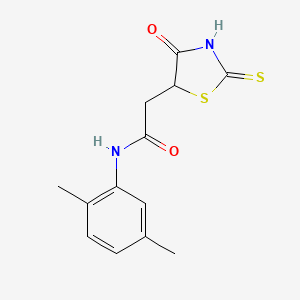

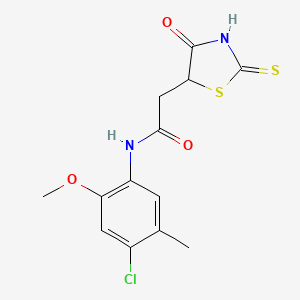

![molecular formula C6H8N4O2S B3083603 Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate CAS No. 1142201-20-4](/img/structure/B3083603.png)

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate

Descripción general

Descripción

“Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate” is a biochemical used for proteomics research . It has a molecular formula of C6H8N4O2S and a molecular weight of 200.22 .

Synthesis Analysis

The synthesis of similar triazine derivatives has been reported in the literature . For instance, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), a triazine derivative, is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Chemical Reactions Analysis

“this compound” likely undergoes reactions similar to other triazine derivatives. For instance, DMTMM, a triazine derivative, is used for the activation of carboxylic acids, particularly for amide synthesis . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .Aplicaciones Científicas De Investigación

Cyclization and Pharmacological Properties

The reaction of triazin-thiol with ethyl bromoacetate led to various derivatives, including thiosemicarbazides and triazole-thione derivatives. These compounds, upon further reactions, produced triazino and thiadiazole derivatives, which were analyzed for their structure and potential effects on the central nervous system (CNS) in mice, demonstrating their relevance in pharmacological research and potential therapeutic applications (Maliszewska-Guz et al., 2005).

Heterocyclic Compound Synthesis

The synthesis of optically active imidazole oxides and their transformation into dihydro-imidazole-thione derivatives showcases the versatility of triazin-thioacetate derivatives in creating biologically relevant compounds. These compounds have applications in developing pharmaceuticals with specific optical activity, highlighting their significance in medicinal chemistry (Jasiński et al., 2008).

Alkylation and Amino Acid Derivatives

The alkylation of cyclic mannich bases derived from thiourea and simple amino acids led to the formation of (thioxo-triazinan-yl)-substituted acids. This research illustrates the potential of triazin-thioacetate derivatives in synthesizing compounds with varying alkyl groups, opening pathways for creating novel biologically active molecules (Song et al., 2012).

Modification of Bifunctional Heterocyclic Compounds

The selective modification of heterocyclic compounds containing amino and thioamide groups in acetic acid medium demonstrates the triazin-thioacetate derivatives' chemical versatility. This research highlights their potential in synthesizing biologically relevant molecules with unaltered thioamide functions, which could be critical in developing new pharmaceuticals (Kolmakov, 2008).

Tetrazepin Derivatives Synthesis

The synthesis of novel tetrazepin derivatives from triazin-thioacetate derivatives underscores their utility in creating complex heterocyclic compounds. These derivatives have potential applications in pharmaceutical development, highlighting the chemical's role in synthesizing novel compounds with possible therapeutic properties (Vahedi et al., 2010).

Direcciones Futuras

The future directions for “Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate” could involve further exploration of its potential applications in proteomics research , as well as investigation into its synthesis, properties, and reactivity. Further studies could also explore its potential biological activities and applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a biochemical used in proteomics research 1,3,5-triazine derivatives have been found to target proteins liketopoisomerases , tyrosine kinases , phosphoinositide 3-kinases , NADP±dependent isocitrate dehydrogenases , and cyclin-dependent kinases . These proteins play crucial roles in cell division, growth, and death.

Mode of Action

1,3,5-triazine derivatives have been found to inhibit the aforementioned proteins, thereby affecting cell growth and division .

Biochemical Pathways

The inhibition of the proteins mentioned above can affect various cellular processes and signaling pathways, including dna replication, cell cycle progression, and apoptosis .

Result of Action

The inhibition of the aforementioned proteins by 1,3,5-triazine derivatives can lead to the disruption of cell growth and division, potentially leading to cell death .

Análisis Bioquímico

Biochemical Properties

Triazine derivatives are known to interact with various enzymes and proteins

Cellular Effects

Some triazine derivatives have shown cytotoxic activity against various cell lines . The specific impact of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate on cell signaling pathways, gene expression, and cellular metabolism would need to be explored in future studies.

Molecular Mechanism

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization

Propiedades

IUPAC Name |

methyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c1-12-4(11)2-13-6-9-3-8-5(7)10-6/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVAIFOIPIWXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC=NC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172407 | |

| Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-20-4 | |

| Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

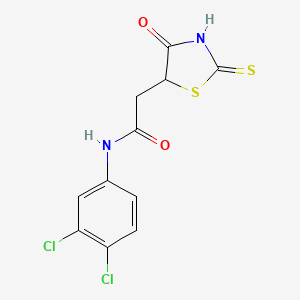

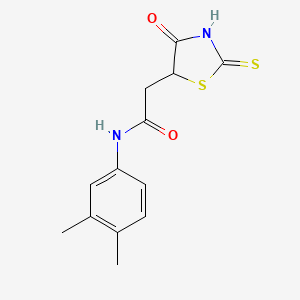

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083566.png)

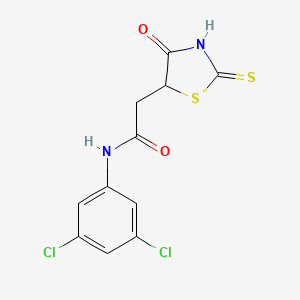

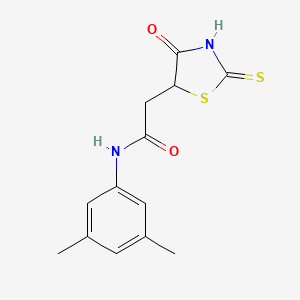

![Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B3083582.png)

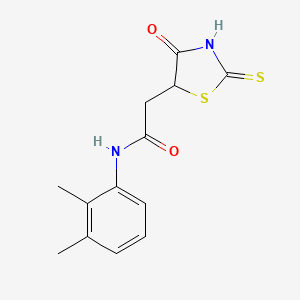

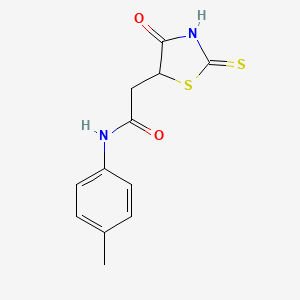

![[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B3083611.png)

![[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B3083614.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid](/img/structure/B3083620.png)